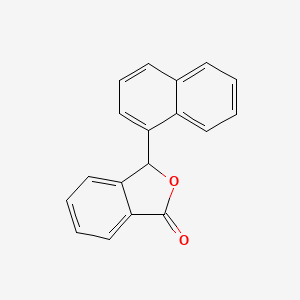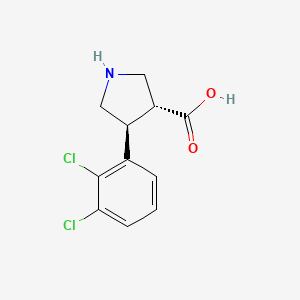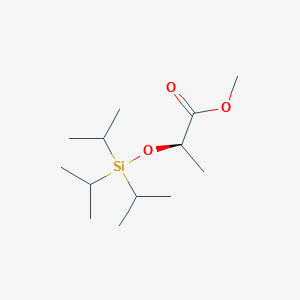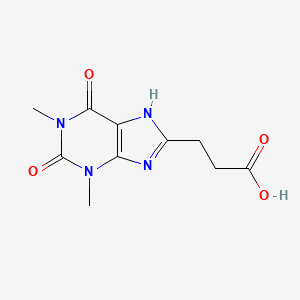
3-(1-Naphthyl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by the presence of a naphthalene ring attached to an isobenzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one typically involves the reaction of naphthalene derivatives with isobenzofuran precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods
Industrial production of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced isobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced isobenzofuran compounds, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthol, which also contain a naphthalene ring but differ in their functional groups and reactivity.
Isobenzofuran derivatives: Compounds like isobenzofuran-1(3H)-one and its substituted derivatives, which share the isobenzofuran core structure but differ in their substituents.
The uniqueness of 3-(Naphthalen-1-yl)isobenzofuran-1(3H)-one lies in its combined structural features of both naphthalene and isobenzofuran, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56282-14-5 |
|---|---|
Molekularformel |
C18H12O2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-naphthalen-1-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H12O2/c19-18-16-10-4-3-9-15(16)17(20-18)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,17H |
InChI-Schlüssel |
HSRKFGNBWKOZQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)



![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)


